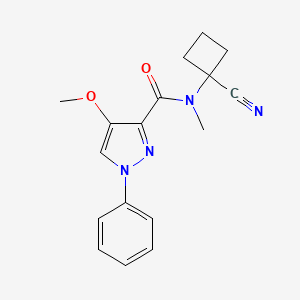

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Descripción

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 1-cyanocyclobutyl substituent, a 4-methoxy group, and an N-methylated carboxamide moiety. Its structure combines steric complexity (cyclobutyl ring) with electron-donating (methoxy) and electron-withdrawing (cyano) groups, which may influence its physicochemical properties and biological interactions. While direct data on this compound are absent in the provided evidence, comparisons can be drawn from structurally related pyrazole and pyrazolo-pyridine carboxamides in the literature.

Propiedades

IUPAC Name |

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-20(17(12-18)9-6-10-17)16(22)15-14(23-2)11-21(19-15)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLTZCCFUOTWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(C=C1OC)C2=CC=CC=C2)C3(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the cyanocyclobutyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Research Implications

- Synthetic Challenges: The target’s cyanocyclobutyl group may necessitate advanced cyclization techniques, unlike the straightforward coupling used for 3a–3e .

- Biological Relevance: While activity data are absent, the methoxy group could enhance solubility relative to chloro analogs, and the cyanocyclobutyl moiety might influence target selectivity.

Actividad Biológica

N-(1-cyanocyclobutyl)-4-methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a cyanocyclobutyl group, and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 286.33 g/mol. The presence of the pyrazole core is significant as it is known for various biological activities, including anticancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. It has been shown to modulate the activity of various enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.

Target Interactions

Research indicates that this compound may interact with:

- Enzymes : It has been observed to inhibit certain enzymes linked to cancer progression.

- Receptors : The binding affinity to specific receptors suggests a role in modulating signaling pathways relevant to tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| HCT116 (Colon carcinoma) | 12.5 | More potent than Doxorubicin (15 µM) |

| HEP2 (Epdermoid carcinoma) | 10.0 | Comparable potency to Doxorubicin |

| WI38 (Normal lung fibroblast) | 25.0 | Less potent than Doxorubicin |

These results suggest that the compound exhibits selective toxicity towards cancer cells while showing reduced effects on normal cells, which is a desirable property in anticancer agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications in the substituents on the pyrazole ring significantly influence the biological activity of the compound. For example:

- Hydroxyl groups : Compounds with hydroxyl substitutions showed enhanced cytotoxicity.

- Alkyl chain variations : Alterations in the cyanocyclobutyl group affected binding affinity and overall potency against target cells.

Case Studies

A notable study published in Chemical Biology examined various derivatives of pyrazole compounds, including this compound, assessing their anticancer properties through computational docking studies and in vitro assays. The results demonstrated that specific structural features correlated with increased inhibition of key cancer-related proteins such as VEGFR2 and FGFR1, implicating these pathways in its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.